

Application Notes and Protocols for AZ505 in Animal Studies

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Compound of Interest

Compound Name: AZ505

Cat. No.: B519963

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Introduction

AZ505 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3] SMYD2 catalyzes the methylation of both histone and non-histone proteins, including key tumor suppressors like p53 and Rb.[1][4] Dysregulation of SMYD2 has been implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[1][5] These application notes provide detailed protocols for the preparation and administration of **AZ505** for in vivo animal studies, along with relevant technical data and pathway information to guide your research.

Physicochemical Properties

A summary of the key physicochemical properties of **AZ505** is presented in the table below.

Property	Value	Reference
Molecular Formula	C29H38Cl2N4O4	[1]
Molecular Weight	577.54 g/mol	[1][3]
CAS Number	1035227-43-0	[1][3]
Appearance	Crystalline solid	[1]
Solubility	Soluble in DMSO (≥ 135 mg/mL)	[1][2]
Storage	Store solid at -20°C. Stock solutions can be stored at -20°C for several months. Long-term storage of solutions is not recommended.	[1][3]

Biological Activity and Quantitative Data

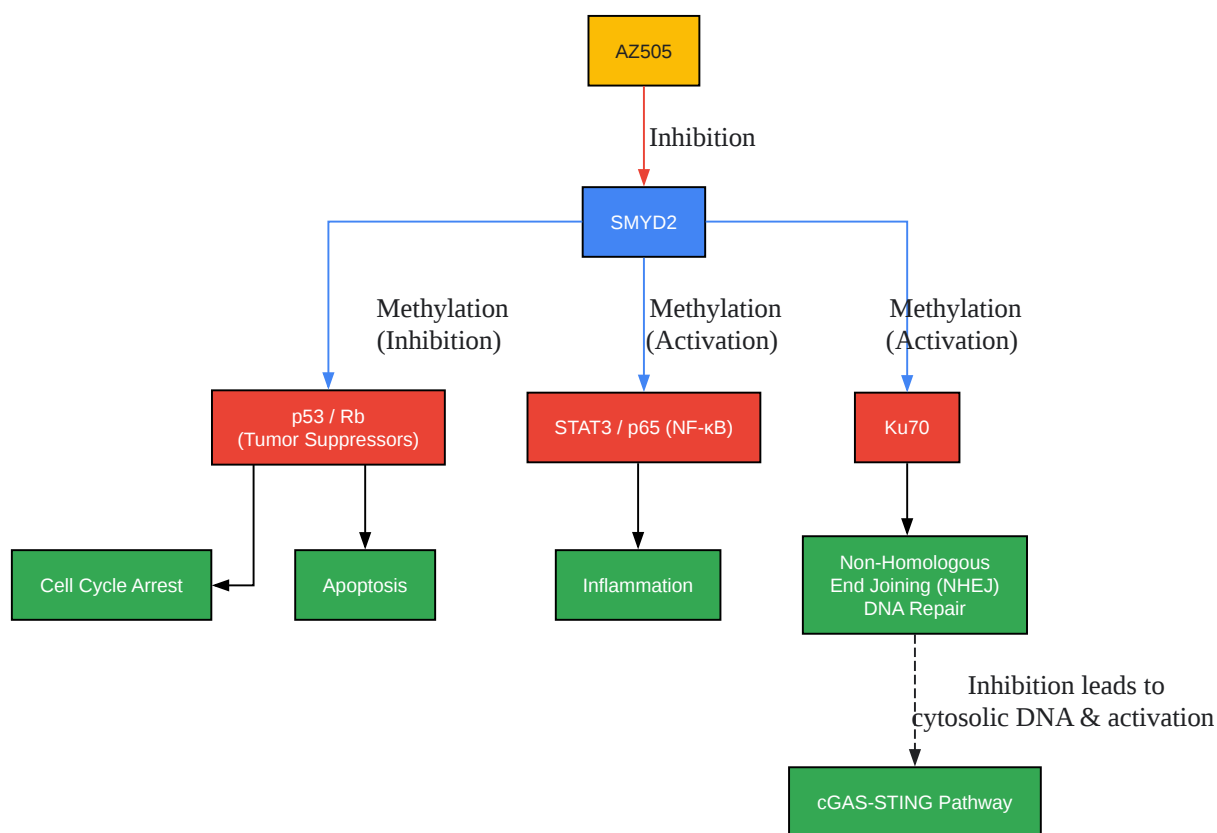
AZ505 is a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[1][6] It demonstrates high selectivity for SMYD2 over other histone methyltransferases.[2][3]

Parameter	Value	Target/System	Reference
IC50	0.12 μ M	SMYD2	[1][2][3]
IC50	>83.3 μ M	SMYD3, DOT1L, EZH2	[2]
Ki	0.3 μ M	SMYD2	[1]
Kd	0.5 μ M	SMYD2	[2]
In Vivo Dosage	5 mg/kg (daily)	C57BL/6 Mice	[4]

Signaling Pathway of AZ505

AZ505 exerts its effects by inhibiting SMYD2-mediated methylation of various protein substrates. This can impact multiple downstream signaling pathways involved in cell cycle

regulation, DNA damage repair, and immune response.



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Caption: Simplified signaling pathway of **AZ505** action.

Experimental Protocols

Preparation of **AZ505** Stock Solution

Objective: To prepare a concentrated stock solution of **AZ505** in DMSO for further dilution into final dosing formulations.

Materials:

- **AZ505** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Protocol:

- Bring the **AZ505** vial to room temperature before opening.
- Weigh the desired amount of **AZ505** powder in a sterile tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 60 mg/mL).[\[3\]](#)[\[7\]](#)
- Vortex the solution thoroughly.
- To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[\[1\]](#)
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.[\[3\]](#)[\[8\]](#)

Preparation of AZ505 Formulation for In Vivo Administration

Objective: To prepare a biocompatible formulation of **AZ505** for intraperitoneal (IP) injection in mice. Several vehicle compositions can be used depending on the experimental requirements.

Formulation 1: PEG300, Tween-80, and Saline Vehicle

Materials:

- **AZ505** stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile tubes for mixing

Protocol: This protocol is adapted from a general method for formulating hydrophobic compounds for in vivo use.^[2]

- For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, calculate the required volume of each component based on the total volume needed.
- In a sterile tube, add the required volume of the **AZ505** DMSO stock solution.
- Add the PEG300 and mix thoroughly with the DMSO solution.
- Add the Tween-80 and mix until the solution is homogeneous.
- Slowly add the sterile saline to the mixture while vortexing to avoid precipitation.
- The final solution should be clear. If precipitation occurs, sonication may be required.
- Prepare the formulation fresh before each use.

Formulation 2: SBE- β -CD in Saline Vehicle

Materials:

- **AZ505** stock solution in DMSO
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sterile Saline (0.9% NaCl)

- Sterile tubes for mixing

Protocol: This protocol is also based on a general method for enhancing the solubility of compounds.[2]

- Prepare a 20% SBE- β -CD solution in sterile saline.
- For a final formulation of 10% DMSO and 90% (20% SBE- β -CD in Saline), add the required volume of the **AZ505** DMSO stock solution to the SBE- β -CD solution.
- Mix thoroughly until a clear solution is obtained. Sonication may be necessary.
- This formulation should be prepared fresh.

Animal Dosing Protocol

Objective: To administer the prepared **AZ505** formulation to mice via intraperitoneal injection.

Animal Model:

- 8-week-old female C57BL/6 mice were used in a study investigating the effects of **AZ505** on bone metabolism.[4]

Protocol:

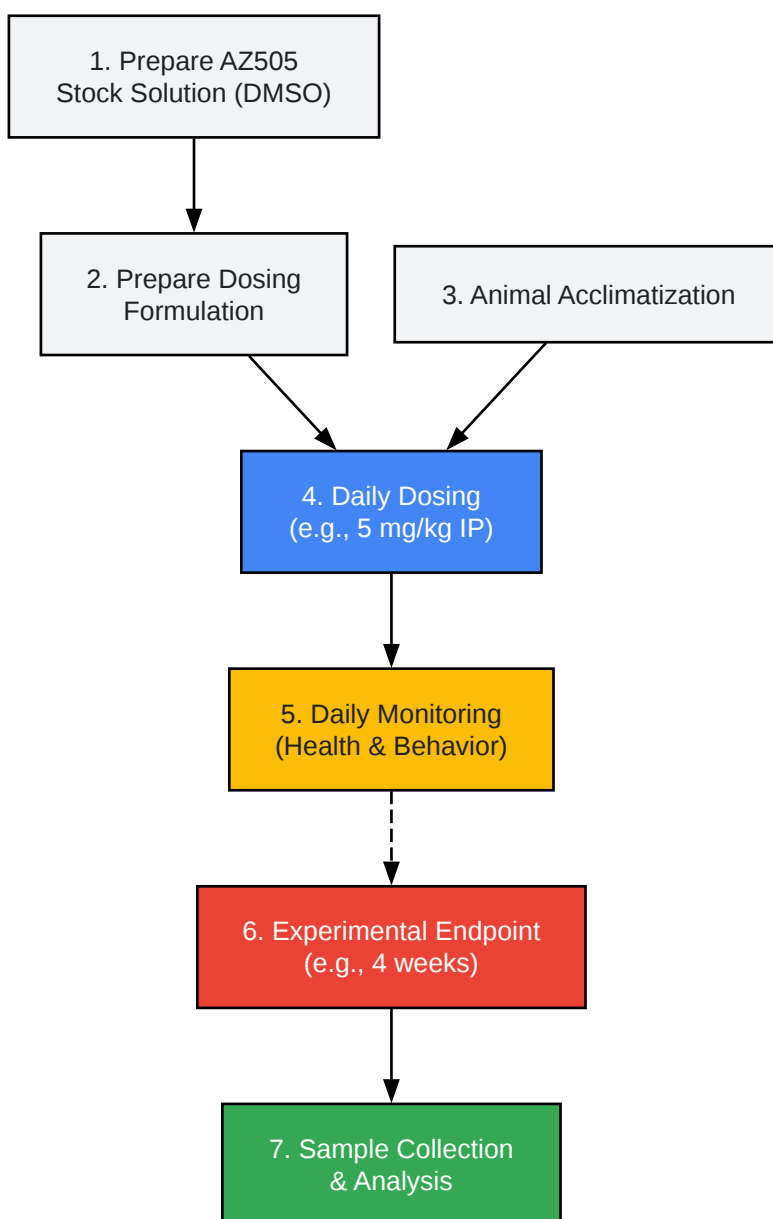
- Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
- On the day of dosing, weigh each animal to calculate the precise volume of the **AZ505** formulation to be administered.
- A dosage of 5 mg/kg of **AZ505** administered daily via intraperitoneal injection has been reported.[4]
- Gently restrain the mouse and administer the calculated volume of the **AZ505** formulation into the intraperitoneal cavity.
- Monitor the animals daily for any signs of toxicity or adverse effects.

- The duration of treatment will depend on the specific experimental design. A 4-week daily treatment period has been documented.[4]

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using **AZ505**.



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Caption: General experimental workflow for in vivo studies with **AZ505**.

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